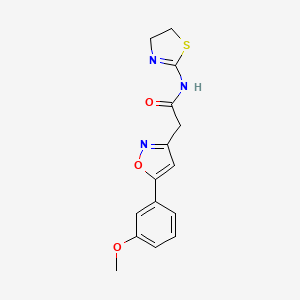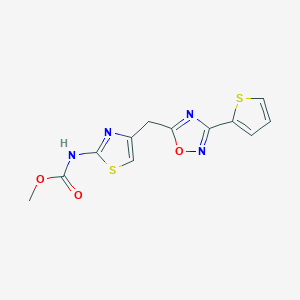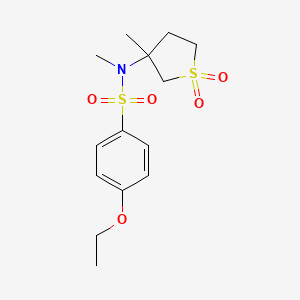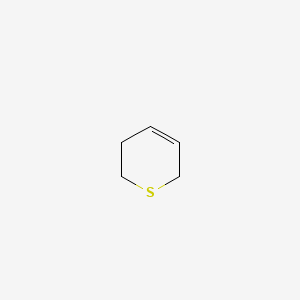![molecular formula C18H19NO B2800441 5-Phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline CAS No. 248603-38-5](/img/structure/B2800441.png)
5-Phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline
Descripción general
Descripción
5-Phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline is a chemical compound with the molecular formula C18H19NO and a molecular weight of 265.35 .
Synthesis Analysis
The synthesis of this compound involves the cyclocondensation of 2-(2-cyano-1,2-diphenylethyl)quinuclidin-3-one in the presence of sulfuric acid. This process results in an intramolecular phenylation instead of lactam formation. The cyclic product is then hydrogenated to give 6-carbamoyl-5-phenyl-2,3,4a,5,6,10b-hexahydro-1H-1,4-ethanobenzo .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C18H19NO/c1-2-7-13(8-3-1)17-15-10-6-12-20-18(15)14-9-4-5-11-16(14)19-17/h1-5,7-9,11,15,17-19H,6,10,12H2 .Physical And Chemical Properties Analysis
The compound has a boiling point of 183-185/1.5 Torr and a melting point of 132-134 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Crystal Structure and Stereochemistry : Investigations into the crystal structures of various derivatives of pyrano[3,2-c]quinolines reveal insights into their stereochemistry. For example, studies by Ravikumar et al. (2005) on diastereoisomers formed from imino Diels-Alder reactions show that the pyran ring tends to adopt a chair conformation, while the nitrogen-containing heterocyclic ring prefers a half-chair conformation (Ravikumar, Sridhar, Mahesh, & Reddy, 2005).
Biological Activities
Antitubercular Activity : Some derivatives of hexahydro-2H-pyrano[3,2-c]quinoline have been found to possess significant antitubercular properties. Kantevari et al. (2011) synthesized a series of these derivatives, identifying several compounds with potent activity against Mycobacterium tuberculosis (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).
Antimicrobial and Antibacterial Properties : Novel pyranoquinolinyl dihydropyridine carboxylate derivatives, which include the pyrano[3,2-c]quinoline structure, have been synthesized and evaluated for antibacterial activity. Lavanya et al. (2021) found that these compounds exhibit potential antibacterial properties, including against Vibrio cholerae, with minimal cytotoxicity (Lavanya, Magesh, Venkatapathy, Perumal, & Prema, 2021).
Chemical and Physical Properties
Photovoltaic Properties : The photovoltaic properties of certain derivatives of 4H-pyrano[3,2-c]quinoline have been studied for their potential applications in photodiode fabrication. Zeyada, El-Nahass, and El-Shabaan (2016) explored the electrical properties and photovoltaic behavior of these derivatives, highlighting their potential use in electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Electrochemical and Surface Characterization : The electrochemical properties of pyrano[3,2-c]quinoline derivatives have been investigated for corrosion inhibition on metals. Eldesoky et al. (2019) studied the efficacy of a specific derivative in preventing copper corrosion in acidic environments, demonstrating its potential in material science applications (Eldesoky, Attia, Ahmed, & Abo-Elsoud, 2019).
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by 5-Phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-Phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially impact the compound’s action.
Propiedades
IUPAC Name |
5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-2-7-13(8-3-1)17-15-10-6-12-20-18(15)14-9-4-5-11-16(14)19-17/h1-5,7-9,11,15,17-19H,6,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBCJSIAXXSBNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(NC3=CC=CC=C3C2OC1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327666 | |
| Record name | 5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641572 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline | |
CAS RN |
248603-38-5 | |
| Record name | 5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



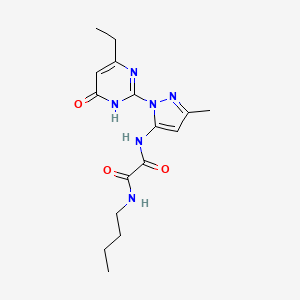
![2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile](/img/structure/B2800359.png)
![(3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2800360.png)
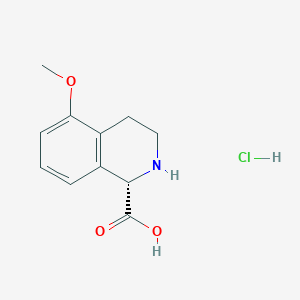
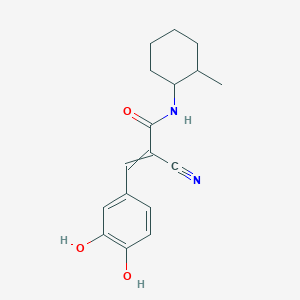
![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2800366.png)
![3-Oxo-N-[2-(2-phenyltriazol-4-yl)ethyl]-4H-1,4-benzoxazine-8-carboxamide](/img/structure/B2800367.png)
![1-[(4-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2800368.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B2800370.png)
